N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c17-16(18,19)14-5-7-21(20-14)8-9-22(13-3-1-2-4-13)15(23)12-6-10-24-11-12/h5-7,10-11,13H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLXZLDEWJFFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Preparation of 3-(trifluoromethyl)-1H-pyrazole: This can be achieved through the reaction of hydrazine with 3-(trifluoromethyl)acrylonitrile under acidic conditions.
Synthesis of 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine: This intermediate is obtained by reacting 3-(trifluoromethyl)-1H-pyrazole with ethylene diamine.
Formation of this compound: The final compound is synthesized by reacting 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine with cyclopentyl isocyanate and furan-3-carboxylic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole and furan derivatives.
Scientific Research Applications
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Comparison
Pyrazole Substituents
- Trifluoromethyl (-CF₃) vs. Nitro (-NO₂): The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to nitro-substituted analogs like N-cyclohexyl-5-nitrofuran-2-carboxamide ().
- Thiophene vs.
Cycloalkyl Groups
- Cyclopentyl vs.
Carboxamide Position
- Furan-3-carboxamide vs. Furan-2-carboxamide:
The furan-3-carboxamide in the target compound differs from analogs like N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide (), where the carboxamide is at position 2. This positional change may influence hydrogen-bonding interactions and solubility .
Physicochemical Properties
The trifluoromethyl group in the target compound likely enhances membrane permeability compared to nitro or thiophene analogs.
Biological Activity
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is an emerging compound in medicinal chemistry, particularly noted for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound has a complex structure characterized by a cyclopentyl group, a trifluoromethyl-substituted pyrazole, and a furan-3-carboxamide moiety. The synthesis typically involves several steps:
-
Preparation of Key Intermediates :
- Synthesis of 3-(trifluoromethyl)-1H-pyrazole through the reaction of hydrazine with 3-(trifluoromethyl)acrylonitrile under acidic conditions.
- Formation of 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine by reacting the pyrazole with ethylene diamine.
- Final Coupling :
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory cytokines .
- Kinase Inhibition : Similar pyrazole derivatives have shown activity against various kinases, including those involved in cancer pathways. For instance, compounds with similar structures have been tested against a 23-kinase panel, demonstrating selectivity towards specific kinases like Akt .
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties. Research indicates that compounds in this class can effectively reduce pain and inflammation associated with conditions such as arthritis. They are being explored as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), offering fewer side effects .
Antitumor Activity
Preliminary studies suggest that this compound may also possess antitumor properties. Pyrazole-based compounds have been shown to inhibit tumor growth in various cancer cell lines. For example, related compounds demonstrated IC50 values indicating potent antiproliferative activity against breast cancer and melanoma cell lines .
Structure-Activity Relationship (SAR)
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopentyl, trifluoromethyl pyrazole | Anti-inflammatory, potential antitumor |
| GSK2141795 | Pyrazole-based Akt inhibitor | Antiproliferative against multiple cancers |
| Compound 13 | Pyrazole derivative | Anti-parasitic activity against Plasmodium falciparum |
Case Studies
- Anti-inflammatory Study : A study on pyrazole derivatives indicated that compounds similar to this compound significantly inhibited COX enzymes in vitro, leading to decreased prostaglandin levels in inflammatory models .
- Antitumor Research : In vitro tests showed that related pyrazole compounds reduced tumor cell proliferation by over 40% in certain cancer cell lines, highlighting the potential of this compound for further development in oncology .
Q & A
Basic Questions
Q. How can researchers optimize the synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide when intermediates are moisture-sensitive?
- Methodology : Use anhydrous solvents (e.g., THF, DMF) under inert atmospheres (N₂/Ar) to prevent hydrolysis. Employ coupling agents like EDC·HCl or HOBt for amide bond formation, as demonstrated in analogous pyrazole-carboxamide syntheses . Monitor reaction progress via TLC or LC-MS. For cyclopentyl group incorporation, consider nucleophilic substitution under controlled pH (e.g., using NaH as a base) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl pyrazole resonance at δ 6.8–7.2 ppm) and cyclopentyl group integration .
- HRMS : Validate molecular weight (e.g., ESI+ mode, m/z calculated for C₁₉H₂₃F₃N₄O₂).
- X-ray Crystallography : Resolve stereochemistry, as applied to similar cyclopropane-carboxamide derivatives .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Q. How should researchers assess purity and detect impurities in the final product?
- Methodology :
- HPLC/UPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Compare retention times against synthetic intermediates.
- Elemental Analysis : Verify C, H, N, F content within ±0.4% of theoretical values .
- Melting Point : Consistency across batches (e.g., ±2°C) indicates purity.
Advanced Research Questions
Q. How can discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved during structural elucidation?
- Methodology :
- Dynamic Effects : Rotamers or hindered rotation (e.g., cyclopentyl group) may cause splitting. Use variable-temperature NMR to observe coalescence .
- Solvent Interactions : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO may sharpen broad NH peaks.
- 2D NMR (COSY, HSQC) : Assign overlapping signals, particularly in the furan and pyrazole regions .
Q. What strategies are effective for designing bioactivity assays targeting this compound’s potential pharmacological activity?
- Methodology :
- Calcium Mobilization Assays : Use CHO-k1 cells transfected with target receptors (e.g., GPCRs) and Calcium 5 dye to measure intracellular Ca²⁺ flux .
- Competitive Binding Studies : Employ ¹²⁵I-labeled ligands to determine IC₅₀ values. Calculate Ki using the Cheng-Prusoff equation .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM; validate with triplicate experiments.
Q. How can contradictions between in vitro and in vivo activity data be analyzed?
- Methodology :
- Metabolic Stability : Perform liver microsome assays (human/rodent) to identify rapid degradation.
- Bioavailability : Measure plasma concentration via LC-MS/MS after oral/IP administration. Adjust formulations (e.g., PEGylation) to enhance absorption .
- Off-Target Effects : Use kinome-wide profiling to identify unintended interactions.
Q. What are the best practices for evaluating the compound’s stability under storage conditions?
- Methodology :
- Accelerated Stability Studies : Store at 40°C/75% RH for 1–3 months; monitor degradation via HPLC.
- Thermal Analysis (DSC/TGA) : Identify decomposition temperatures and hygroscopicity .
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and assess photodegradation products.
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., HRMS vs. NMR) during characterization?
- Methodology :
- Cross-Validation : Re-run HRMS in positive/negative ion modes to confirm adduct formation.
- Isotopic Pattern Analysis : Check for Cl/Br impurities (e.g., M+2 peaks) that may skew molecular weight.
- Synchrotron XRD : Resolve ambiguous stereochemistry, as applied to fluorinated cyclopropane derivatives .
Q. What steps can mitigate batch-to-batch variability in biological activity?
- Methodology :
- Strict QC Protocols : Enforce ≥95% purity (HPLC) and consistent salt forms.
- Conformational Analysis : Use molecular docking to ensure consistent binding modes despite minor structural variations.
- Cell Line Authentication : Avoid cross-contamination by STR profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
